molecular formula C15H13F3O2 B6372613 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol CAS No. 1261935-12-9

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol

Cat. No.: B6372613
CAS No.: 1261935-12-9
M. Wt: 282.26 g/mol
InChI Key: OGYKCADNMBJUIA-UHFFFAOYSA-N
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Description

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a phenol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-3-trifluoromethylbenzene and 2-methylphenol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium or copper to facilitate the coupling of the two aromatic rings.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, to form partially or fully reduced products.

    Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-3-trifluoromethylphenylboronic acid
  • 3-Methoxy-5-trifluoromethylphenylboronic acid
  • 4-(Trifluoromethyl)phenylboronic acid

Comparison

Compared to similar compounds, 5-(4-Methoxy-3-trifluoromethylphenyl)-2-methylphenol is unique due to the presence of both a methoxy group and a trifluoromethyl group on the same benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-[4-methoxy-3-(trifluoromethyl)phenyl]-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O2/c1-9-3-4-11(8-13(9)19)10-5-6-14(20-2)12(7-10)15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYKCADNMBJUIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)OC)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90684050
Record name 4'-Methoxy-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-12-9
Record name 4'-Methoxy-4-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90684050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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